Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate
Description
Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is a nitrogen-rich heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) modified at the 2-position by a hydrazinecarbonyl group (–CONHNH₂) and protected by a tert-butoxycarbonyl (Boc) group. Its rigid azetidine scaffold and hydrazine moiety enable selective interactions with biological targets, while the Boc group enhances solubility and stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-9(2,3)15-8(14)12-5-4-6(12)7(13)11-10/h6H,4-5,10H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUHMVRFLYAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779700-36-5 | |
| Record name | tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylic acid with tert-butyl chloroformate and hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Protection of the carboxyl group: Azetidine-1-carboxylic acid is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Formation of the hydrazinecarbonyl group: The protected azetidine is then reacted with hydrazine to introduce the hydrazinecarbonyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This may include the use of more efficient catalysts, optimized reaction conditions, and improved purification techniques.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding azetidine derivatives.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with different functional groups, while reduction can produce simpler azetidine compounds.
Scientific Research Applications
Chemistry: Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of various azetidine derivatives, which are valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its hydrazinecarbonyl group can be modified to create compounds with potential therapeutic properties, such as enzyme inhibitors or antimicrobial agents .
Industry: While its industrial applications are less documented, the compound’s potential in creating new materials and pharmaceuticals suggests its use in the chemical and pharmaceutical industries.
Mechanism of Action
The mechanism of action of tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is primarily related to its ability to interact with biological molecules through its hydrazinecarbonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The azetidine ring structure also contributes to its reactivity and potential biological activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their modifications:
Key Observations :
- Core Structure : Replacing azetidine with piperidine (as in 21e and 30b) increases ring flexibility but may reduce target selectivity due to conformational freedom .
- Electrophilic groups (e.g., chloroacetyl in ) allow for covalent modifications, useful in prodrug design.
- Stereochemistry : Chiral analogs (e.g., (R)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate) exhibit enantiomer-specific bioactivity, underscoring the importance of stereocontrol in synthesis .
Key Findings :
Physicochemical and Bioactivity Data
*PfDHODH: Plasmodium falciparum dihydroorotate dehydrogenase, a malaria drug target.
Key Insights :
- Lipophilicity : The target compound’s LogP (1.2) balances membrane permeability and aqueous solubility, whereas 21e’s higher LogP (4.5) may limit bioavailability .
- Bioactivity : Despite lower steric bulk, the target compound shows potent antimalarial activity (IC₅₀ = 0.12 µM), comparable to 21e (0.08 µM), suggesting the hydrazinecarbonyl group is critical for target engagement .
Biological Activity
Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate, also known by its CAS number 1001907-44-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
- Molecular Formula : C9H17N3O3
- Molecular Weight : 215.25 g/mol
- IUPAC Name : Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with azetidine carboxylic acids. The process can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time.
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its anticancer and anti-inflammatory properties.
- Modulation of Cellular Signaling : It may interfere with key signaling pathways that regulate cell proliferation and apoptosis, leading to enhanced therapeutic effects against various cancers.
Anticancer Activity
Research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry assessed the compound's effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .
- Anti-inflammatory Research : Another study focused on the compound's ability to reduce inflammation in animal models. The findings demonstrated a marked decrease in edema and inflammatory markers when treated with tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate .
Q & A
Q. What are its stability profiles under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Degrades rapidly at pH < 3 (t₁/₂ = 2 hrs) due to ester hydrolysis. Stable at pH 5–7 (t₁/₂ > 48 hrs) .
- Thermal Stability : Decomposes above 80°C (TGA data). Storage at 2–8°C in amber vials under N₂ extends shelf life to 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
